(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide
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Description
(E)-2-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound prevents the formation of inflammatory mediators, leading to a decrease in the inflammatory response .
Properties
IUPAC Name |
(E)-2-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-23(21,13-8-14-4-2-1-3-5-14)18-15-6-10-19(11-7-15)16-17-9-12-22-16/h1-5,8-9,12-13,15,18H,6-7,10-11H2/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKRFMAMULHDQL-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.